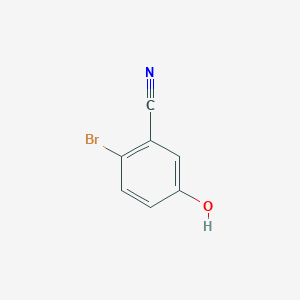
2-Bromo-5-hydroxybenzonitrile
Vue d'ensemble
Description
2-Bromo-5-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4BrNO . It has a molecular weight of 198.02 . The compound is typically a white to pale-yellow to yellow-brown solid .
Synthesis Analysis
The electrophilic aromatic bromination of 3-hydroxybenzonitrile resulted in the formation of 2-bromo-5-hydroxybenzonitrile . The reaction conditions involved the use of formic acid, hydroxylamine hydrochloride, and sodium formate at 100°C for 7 hours .Molecular Structure Analysis
The InChI code for 2-Bromo-5-hydroxybenzonitrile is1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H . The compound has a density of 1.8±0.1 g/cm3, a boiling point of 321.2±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . Physical And Chemical Properties Analysis
2-Bromo-5-hydroxybenzonitrile has a molar refractivity of 40.6±0.4 cm3, a polar surface area of 44 Å2, and a polarizability of 16.1±0.5 10-24 cm3 . It has a surface tension of 70.0±5.0 dyne/cm and a molar volume of 110.4±5.0 cm3 .Applications De Recherche Scientifique
Application in Pharmaceutical Research
Specific Scientific Field
2. Comprehensive and Detailed Summary of the Application 2-Bromo-5-hydroxybenzonitrile is used as a synthetic reagent in the synthesis of various pharmaceutical goods . It has been used in the synthesis of 3,4-fused isoquinolin-1(2H)-one analogs and ampakine heterocycles .
3. Detailed Description of the Methods of Application or Experimental Procedures While the exact methods of application and experimental procedures can vary depending on the specific synthesis being performed, 2-Bromo-5-hydroxybenzonitrile is typically used as a reagent in chemical reactions. In the case of the synthesis of 3,4-fused isoquinolin-1(2H)-one analogs and ampakine heterocycles, it would be used in the appropriate steps of the synthesis process .
4. Thorough Summary of the Results or Outcomes Obtained The use of 2-Bromo-5-hydroxybenzonitrile in these syntheses contributes to the production of the desired pharmaceutical compounds. The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the exact synthesis process and the specific compounds being synthesized .
Application in Organic Chemistry
Specific Scientific Field
2. Comprehensive and Detailed Summary of the Application 2-Bromo-5-hydroxybenzonitrile is used in the field of organic chemistry for the study of nomenclature and structural properties of trisubstituted benzene rings .
3. Detailed Description of the Methods of Application or Experimental Procedures The compound is used as a reference for studying the IUPAC naming conventions and the structural properties of trisubstituted benzene rings . The study involves understanding the priority order of the substituents and the numbering scheme for the carbon atoms in the benzene ring .
4. Thorough Summary of the Results or Outcomes Obtained The study helps in understanding the IUPAC naming conventions for complex organic compounds. It was found that the correct IUPAC name for the compound is 2-Bromo-5-hydroxybenzonitrile, considering the priority order of the substituents and the lowest locant rule .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
2-bromo-5-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJNUEMHAJZKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571471 | |
| Record name | 2-Bromo-5-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-hydroxybenzonitrile | |
CAS RN |
189680-06-6 | |
| Record name | 2-Bromo-5-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-5-hydroxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)




